![molecular formula C16H29N3O2 B13898844 Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13898844.png)
Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[311]heptane-6-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the bicyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the tert-butyl ester group: This step often involves esterification reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the amino group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is unique due to its specific bicyclic structure and the presence of both an amino group and a tert-butyl ester group. This combination of features provides it with distinct chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C16H29N3O2 |
|---|---|
Molecular Weight |
295.42 g/mol |
IUPAC Name |
tert-butyl 3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate |
InChI |
InChI=1S/C16H29N3O2/c1-16(2,3)21-15(20)19-13-8-14(19)10-18(9-13)12-6-4-11(17)5-7-12/h11-14H,4-10,17H2,1-3H3 |
InChI Key |
IZWBCFKUDPGCAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CN(C2)C3CCC(CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


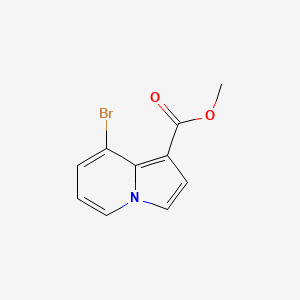
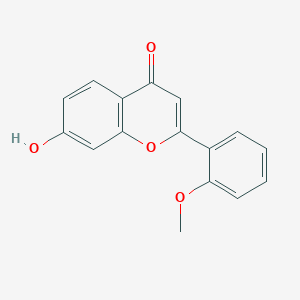
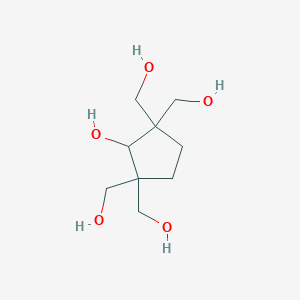
![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)
![1-(Benzenesulfonyl)-3-iodo-pyrrolo[3,2-c]pyridine](/img/structure/B13898799.png)
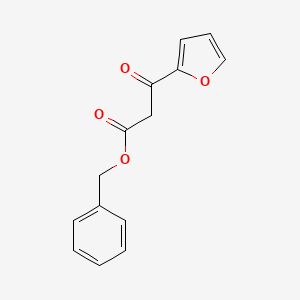

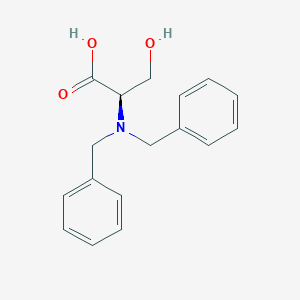
![Nickel, [2,3-butanedione di(oxime-|EN)]dichloro-](/img/structure/B13898820.png)

![2-[4-[3-(3-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13898825.png)

![8-[4-[2-(Dimethylamino)ethyl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13898829.png)

